

# The Pharmacodynamics of Mirivadelgat: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Mirivadelgat*

Cat. No.: *B15616052*

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## Introduction

**Mirivadelgat** (FP-045) is a first-in-class, orally available, small molecule allosteric activator of aldehyde dehydrogenase 2 (ALDH2).[1][2] Developed by Foresee Pharmaceuticals, it is currently under investigation for the treatment of pulmonary hypertension associated with interstitial lung disease (PH-ILD).[3][4] Preclinical evidence also suggests potential therapeutic applications in other conditions linked to mitochondrial dysfunction and aldehyde toxicity, such as Fanconi anemia.[2][5] This document provides a comprehensive overview of the pharmacodynamics of **Mirivadelgat**, summarizing the available data on its mechanism of action, preclinical findings, and clinical development.

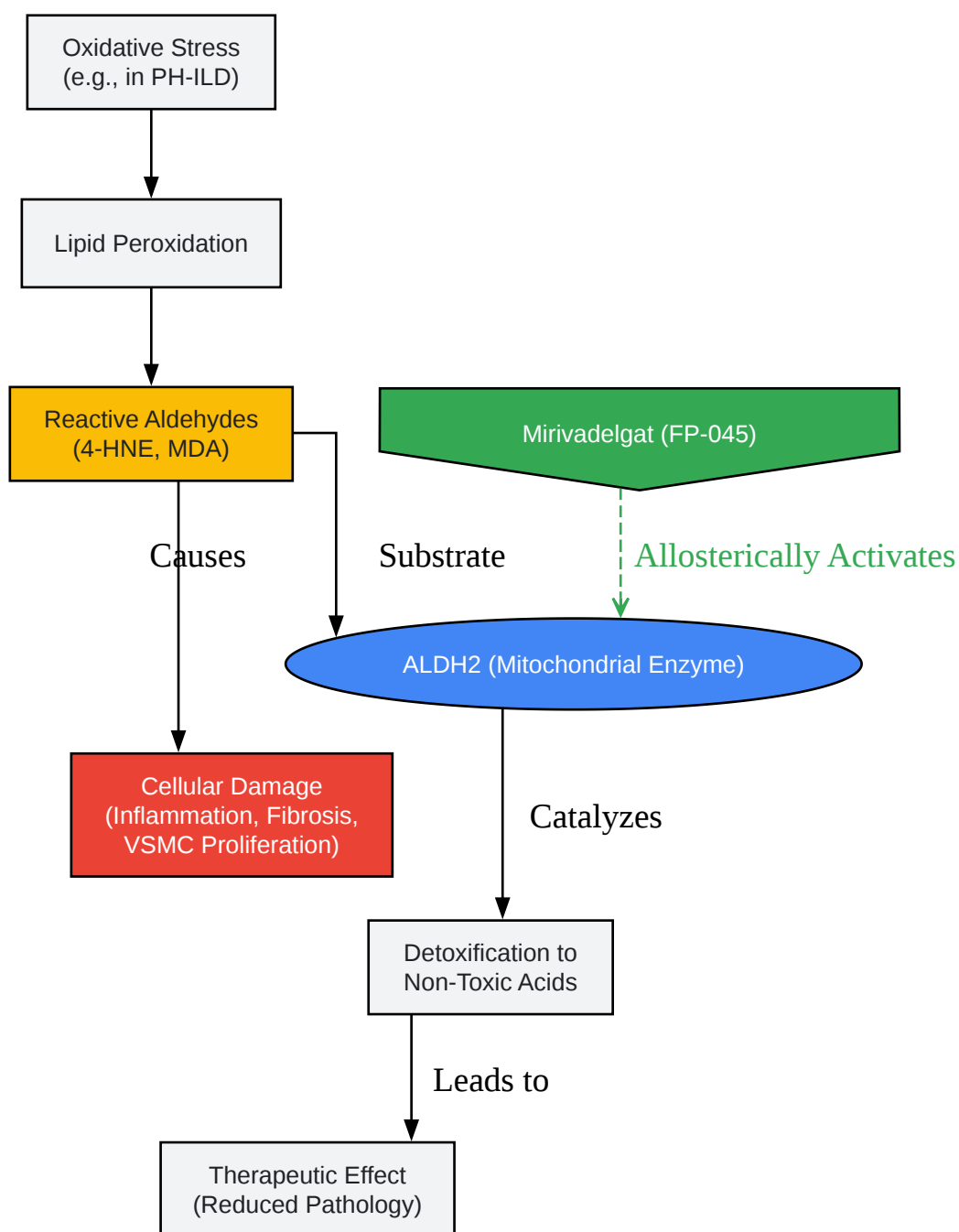
## Core Mechanism of Action: ALDH2 Activation

**Mirivadelgat**'s primary pharmacodynamic effect is the potent and selective allosteric activation of ALDH2.[1] ALDH2 is a critical mitochondrial enzyme responsible for the detoxification of reactive aldehydes, such as 4-hydroxy-2-nonenal (4-HNE) and malondialdehyde (MDA).[6] These aldehydes are endogenous byproducts of lipid peroxidation resulting from oxidative stress.[6]

Under pathological conditions, the accumulation of reactive aldehydes can lead to cellular damage and dysfunction. This includes the direct inhibition of ALDH2, which further exacerbates mitochondrial stress and contributes to the progression of various diseases.[7] In

the context of pulmonary hypertension, 4-HNE has been shown to promote the proliferation and migration of vascular smooth muscle cells, contributing to the vascular remodeling seen in the disease.[7]

By allosterically activating ALDH2, **Mirivadelgat** enhances the enzyme's capacity to clear toxic aldehydes. This is proposed to restore mitochondrial function, reduce oxidative stress, and mitigate downstream pathological processes such as inflammation and fibrosis.[3]



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**Caption: Mirivadelgat's** core mechanism of action.

## Preclinical Pharmacodynamics

While specific quantitative data from preclinical studies (e.g., EC50, binding affinities) are not publicly available, press releases and conference announcements from Foresee Pharmaceuticals describe a range of positive findings in various animal models. These findings are summarized below.

Table 1: Summary of Preclinical Findings for **Mirivadelgat** (FP-045)

Disease Model	Key Findings	Reported Outcomes	Citation(s)
<b>Rodent Model of Hypoxia-Induced Pulmonary Hypertension</b>	<b>Attenuation of pulmonary artery wall thickness.</b>	<b>Suggests anti-remodeling effects in pulmonary vasculature.</b>	<a href="#">[7]</a>
Rodent Models of Interstitial Lung Disease	Improved respiratory function; reduced lung inflammation, injury, and fibrosis.	Indicates potential to modify the underlying lung pathology in PH-ILD.	<a href="#">[7]</a>
Fanconi Anemia (in vitro)	Decreased aldehyde-induced toxicity in patient-derived lymphoblastoid cell lines.	Demonstrates target engagement and cellular protection.	<a href="#">[5]</a>

| Fanconi Anemia (in vivo) | Prevention of hematopoietic stem cell (HSC) loss; improved HSC numbers and function. | Suggests potential to address bone marrow failure. |[\[5\]](#) |

## Experimental Protocols (General Description)

Detailed protocols for the key preclinical experiments have not been published. However, based on standard pharmacological practices, the methodologies likely involved the following:

- **Hypoxia-Induced Pulmonary Hypertension Model:** This typically involves housing rodents (e.g., mice or rats) in a hypoxic environment (e.g., 10% oxygen) for several weeks to induce pulmonary vasoconstriction and vascular remodeling. **Mirivadelgat** would have been administered orally, and at the end of the study, pulmonary artery wall thickness would be assessed histologically.
- **Interstitial Lung Disease Models:** Common models include the bleomycin-induced lung fibrosis model. In this model, animals are administered bleomycin to induce lung injury and subsequent fibrosis. **Mirivadelgat** would be administered, and endpoints would likely include histological assessment of fibrosis (e.g., Masson's trichrome staining), measurement of inflammatory cells in bronchoalveolar lavage fluid, and assessment of respiratory mechanics.
- **In Vitro Aldehyde Toxicity Assays:** Lymphoblastoid cells from Fanconi anemia patients would be cultured and exposed to a toxic aldehyde (e.g., formaldehyde or acetaldehyde) in the presence or absence of **Mirivadelgat**. Cell viability and apoptosis would be measured to assess the protective effects of the compound.

## Clinical Pharmacodynamics & Development

**Mirivadelgat** has completed Phase 1 clinical studies and is currently in a Phase 2 trial for PH-ILD.

### Phase 1 Studies

Phase 1 single ascending dose (SAD) and multiple ascending dose (MAD) studies have been conducted in healthy volunteers.<sup>[6]</sup>

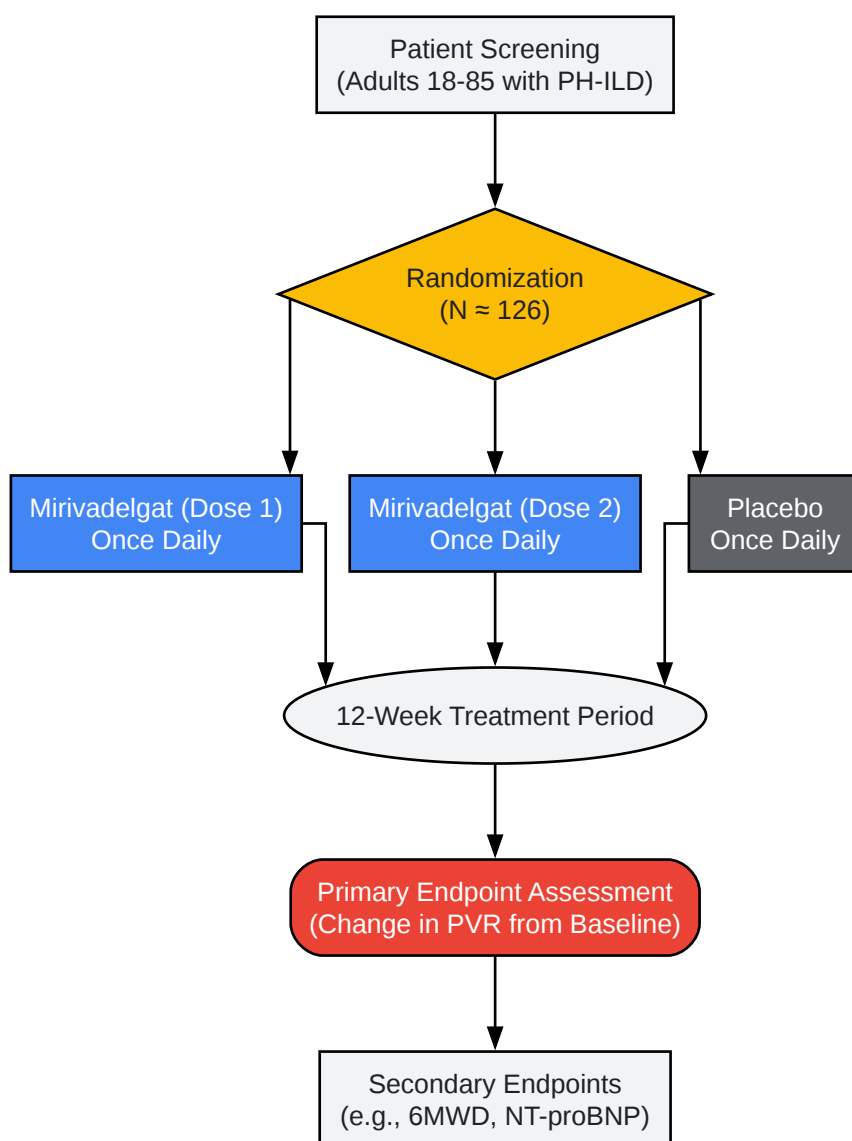
Table 2: Summary of Phase 1 Clinical Trial Results

Study Design	Population	Key Findings	Citation(s)
<b>Multiple Ascending Dose (MAD)</b>	<b>24 healthy subjects, 7 days of oral dosing at three dose levels.</b>	<b>Generally safe and well-tolerated up to the highest dose tested. No serious adverse events were observed.</b>	<b>[6]</b>

| Pharmacokinetics | Healthy subjects. | Pharmacokinetic profile is consistent with once-a-day dosing. Dose-proportionality and time-stability of pharmacokinetics established. [\[\[5\]\[6\]](#) |

## Phase 2 WINDWARD Study (NCT06475781)

**Mirivadelgat** is being evaluated in a multinational Phase 2 clinical trial for the treatment of PH-ILD, known as the WINDWARD study.[\[3\]](#)



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**Caption:** Workflow of the Phase 2 WINDWARD clinical trial.

Table 3: Overview of the WINDWARD Phase 2 Clinical Trial

Parameter	Description
Official Title	<b>A Multinational Phase 2, Randomized, Double-Blinded, Placebo-Controlled, Multiple-Dose Study to Evaluate the Safety and Efficacy of Mirivadelgat, an Aldehyde Dehydrogenase 2 Activator, in Patients With Pulmonary Hypertension Associated With Interstitial Lung Disease (PH-ILD)</b>
Phase	2
Design	Multinational, double-blind, 3-arm, placebo-controlled
Population	Approximately 126 adult subjects (18-85 years) with a confirmed diagnosis of PH-ILD
Intervention Arms	1. Mirivadelgat (Dose 1) 2. Mirivadelgat (Dose 2) 3. Placebo
Primary Endpoint	Mean change from baseline to week 12 in Pulmonary Vascular Resistance (PVR) as assessed by right heart catheterization.[3]

| Secondary Endpoints | Includes changes in functional capacity (e.g., 6-minute walk distance) and biomarkers (e.g., NT-proBNP). |

## Conclusion

**Mirivadelgat** represents a novel therapeutic approach for PH-ILD, targeting the fundamental pathology of mitochondrial dysfunction and aldehyde-mediated stress through the activation of ALDH2. Preclinical data have demonstrated its potential to modify disease processes in both pulmonary and cardiovascular contexts. Phase 1 studies have established a favorable safety and pharmacokinetic profile, supporting its advancement into Phase 2 clinical trials. The ongoing WINDWARD study will be crucial in determining the clinical efficacy of **Mirivadelgat** in patients with PH-ILD. Further publication of preclinical and clinical data will be essential for a more complete quantitative understanding of its pharmacodynamic profile.

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